molecular formula C11H11N5O2 B6209548 2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one CAS No. 2731010-27-6

2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

Cat. No.: B6209548
CAS No.: 2731010-27-6
M. Wt: 245.2
InChI Key:
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Description

2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a purinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Another approach involves the use of halogen-metal exchange reactions followed by borylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The purinone moiety can be reduced to form a dihydropurinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl-substituted pyridine derivative, while reduction of the purinone moiety can produce a dihydropurinone compound.

Scientific Research Applications

2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the purinone moiety can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is unique due to its combination of a methoxypyridinyl group and a purinone moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

2731010-27-6

Molecular Formula

C11H11N5O2

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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